4-Bromothiazol-2-ol chemical properties and structure
4-Bromothiazol-2-ol chemical properties and structure
An In-depth Technical Guide to 4-Bromothiazol-2-ol: Structure, Properties, and Synthetic Utility
Authored by a Senior Application Scientist
Abstract
4-Bromothiazol-2-ol is a pivotal heterocyclic building block, distinguished by its unique electronic and structural characteristics. This guide provides an in-depth exploration of its chemical properties, tautomeric nature, spectroscopic profile, and reactivity. We delve into its synthetic applications, particularly in the realm of medicinal chemistry, where the thiazole scaffold is a privileged structure. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate for the construction of complex molecular architectures and novel chemical entities.
Introduction and Significance
4-Bromothiazol-2-ol (CAS No. 1086381-71-6) is a substituted five-membered heterocycle containing both sulfur and nitrogen atoms.[1] The thiazole ring system is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds, including antibiotics and anti-inflammatory agents.[2] The strategic placement of a bromine atom at the 4-position and a hydroxyl group at the 2-position endows this molecule with exceptional synthetic versatility. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.[3] Simultaneously, the hydroxyl group offers a site for derivatization and influences the molecule's electronic properties and potential for hydrogen bonding. Understanding the fundamental properties of this reagent is crucial for its effective application in multi-step synthesis.
Chemical Structure and Tautomerism
A critical feature of 4-Bromothiazol-2-ol is its existence in a tautomeric equilibrium with its keto form, 4-bromo-1,3-thiazolidin-2-one. The relative populations of the enol ("-ol") and keto ("-one") forms can be influenced by the solvent, pH, and temperature. This equilibrium is fundamental to its reactivity, as different tautomers may exhibit distinct chemical behaviors. The enol form presents a nucleophilic hydroxyl group, while the keto form features an amide-like proton and a carbonyl group.
Caption: Tautomeric equilibrium of 4-Bromothiazol-2-ol.
Physicochemical and Spectroscopic Profile
The accurate characterization of 4-Bromothiazol-2-ol is essential for its use in synthesis. Its key properties and expected spectroscopic signatures are summarized below.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1086381-71-6 | [1] |
| Molecular Formula | C₃H₂BrNOS | [1] |
| Molecular Weight | 180.02 g/mol | [1] |
| Appearance | White to off-white solid | General chemical knowledge |
| Purity | Typically >95% | [4] |
| Storage | Inert atmosphere, 2-8°C | [1] |
| SMILES Code | OC1=NC(Br)=CS1 | [1] |
Spectroscopic Data Interpretation
Spectroscopic analysis provides definitive structural confirmation. The key to interpreting the spectra of this molecule is to recognize the potential signatures of both tautomers.
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¹H NMR: A single signal is expected for the proton at the C5 position of the thiazole ring. Its chemical shift will be influenced by the electron-withdrawing effects of the adjacent sulfur and bromine atoms.
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¹³C NMR: Three distinct signals corresponding to the carbon atoms of the thiazole ring are expected. The chemical shift of the C2 carbon will differ significantly depending on whether it bears a hydroxyl group (enol form) or is part of a carbonyl group (keto form).
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Infrared (IR) Spectroscopy: This technique is particularly useful for observing the tautomeric equilibrium. Key absorptions include a broad O-H stretch for the enol form, an N-H stretch for the keto form, and a strong C=O (carbonyl) stretch around 1680-1700 cm⁻¹ if the keto form is present in significant concentration.[5][6]
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Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom. The two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance, resulting in two peaks of similar intensity (M and M+2).
Synthesis and Chemical Reactivity
General Synthetic Strategies
The synthesis of substituted thiazoles can be achieved through various established methods, most notably the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[7] For 4-Bromothiazol-2-ol specifically, a plausible route involves the cyclization of a brominated α-thiocyanato ketone or a related precursor. Post-synthetic modification of a pre-formed thiazole ring, such as the bromination of 2-hydroxythiazole using a mild brominating agent like N-Bromosuccinimide (NBS), represents an alternative and common strategy.[8][9]
Core Reactivity
The utility of 4-Bromothiazol-2-ol stems from its multiple reactive sites, which allow for sequential and regioselective modifications.
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Reactions at the Hydroxyl Group: The hydroxyl group (or the N-H in the keto tautomer) is nucleophilic and can undergo O-alkylation or O-acylation upon reaction with suitable electrophiles, such as alkyl halides or acid chlorides, typically in the presence of a base.[10] This allows for the introduction of side chains or protecting groups.
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Palladium-Catalyzed Cross-Coupling: The C4-Br bond is the most valuable feature for synthetic diversification. It readily participates in a wide array of Pd-catalyzed cross-coupling reactions, including Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), Sonogashira (with terminal alkynes), and Negishi (with organozinc reagents).[3] These reactions are foundational for building molecular complexity by forming new C-C or C-heteroatom bonds.
Caption: General schematic for cross-coupling reactions.
Applications in Drug Discovery and Materials Science
The 2-aminothiazole moiety is a well-established "privileged scaffold" in medicinal chemistry, known for a broad spectrum of biological activities.[2] 4-Bromothiazol-2-ol serves as a direct precursor to these and other valuable thiazole derivatives.
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Medicinal Chemistry: By leveraging cross-coupling reactions at the C4 position, medicinal chemists can rapidly generate libraries of analogues for structure-activity relationship (SAR) studies. The resulting 4-aryl or 4-alkyl thiazole derivatives are explored as potential anticancer, antimicrobial, and anti-inflammatory agents.[2][11] The hydroxyl group at C2 can act as a crucial hydrogen bond donor or acceptor, interacting with biological targets like enzyme active sites or protein receptors.
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Materials Science: Thiazole-based compounds are also investigated for their applications in organic electronics, such as in the development of Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. The tunable electronic properties and rigid structure of the thiazole ring make it an attractive component for designing novel organic materials.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a representative example of how 4-Bromothiazol-2-ol can be used in a Suzuki-Miyaura cross-coupling reaction to synthesize a 4-aryl-thiazol-2-ol derivative.
Objective: To synthesize 4-(4-methoxyphenyl)thiazol-2-ol.
Materials:
-
4-Bromothiazol-2-ol (1.0 eq)
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4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-Bromothiazol-2-ol, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the degassed dioxane/water solvent mixture.
-
Heating: Equip the flask with a condenser and heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the pure product.
-
Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 4-Bromothiazol-2-ol.
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Hazard Identification: This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[12][13][14] It may also cause respiratory irritation.[13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][15]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[12][13][14] Avoid all personal contact.[13] Wash hands thoroughly after handling.[12][15]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12] Store locked up.[12][15]
Conclusion
4-Bromothiazol-2-ol is a high-value synthetic intermediate with a rich and versatile chemical profile. Its tautomeric nature and strategically positioned reactive handles—the hydroxyl group and the bromine atom—provide scientists with a powerful tool for constructing diverse and complex molecules. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is paramount for unlocking its full potential in pioneering research, particularly in the fields of drug discovery and materials science.
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